molecular formula C8H13NO2 B11721631 methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B11721631
M. Wt: 155.19 g/mol
InChI Key: HPVCCAYXVXMOOP-VQVTYTSYSA-N
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Description

Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a chiral bicyclic building block of significant value in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is highly sought after for constructing complex molecules with defined stereochemistry. This compound serves as a key synthetic intermediate for the development of potent dipeptidyl peptidase-4 (DPP-4) inhibitors, a major class of therapeutics for type 2 diabetes. Research indicates that incorporating the 2-azabicyclo[2.2.1]heptane scaffold can enhance potency and improve metabolic stability by reducing intramolecular cyclization potential compared to more flexible analogs . Beyond diabetes research, this versatile scaffold is also utilized in the design of inhibitors for other targets. Notably, analogs of the [2.2.1] azabicyclic ring system have been employed in the development of novel SARS-CoV-2 3CLpro inhibitors, demonstrating the broad applicability of this structure in antiviral drug discovery . The specific stereochemistry (1S,3S,4R) is critical for optimal interaction with biological targets and ensuring the desired pharmacological profile. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1

InChI Key

HPVCCAYXVXMOOP-VQVTYTSYSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1

Canonical SMILES

COC(=O)C1C2CCC(C2)N1

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction with Nitroacrylate Esters

The azabicyclo[2.2.1]heptane framework is accessible via Diels-Alder cycloaddition between cyclopentadiene and nitroacrylate esters. The nitro group serves as a latent amine, which is reduced post-cyclization to yield the bicyclic amine. For example, methyl 3-nitroacrylate reacts with cyclopentadiene under thermal conditions to form the nitro-substituted bicyclo[2.2.1]hept-5-ene derivative. Subsequent hydrogenation of the double bond and catalytic reduction (e.g., H₂/Pd-C) converts the nitro group to an amine, yielding the saturated 2-azabicyclo[2.2.1]heptane core.

Intramolecular Cyclization of Amino Alcohols

Linear precursors such as γ-amino alcohols undergo acid-catalyzed cyclization to form the bicyclic structure. For instance, treatment of (2S,3R)-4-amino-2,3-dihydroxybutyric acid methyl ester with p-toluenesulfonic acid induces ring closure via nucleophilic attack of the amine on the carbonyl carbon, generating the azabicyclo[2.2.1]heptane skeleton. This method benefits from stereochemical retention at the amino alcohol stage, ensuring the desired (1S,3S,4R) configuration.

Functional Group Interconversion

Oxidation of Alcohols to Carboxylic Acids

Primary alcohols at the 3-position of the bicyclic framework are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. For example, (1S,3S,4R)-3-hydroxymethyl-2-azabicyclo[2.2.1]heptane is oxidized to the corresponding carboxylic acid, which is subsequently esterified with methanol via Fischer esterification (H₂SO₄ catalyst).

Nitrile Hydrolysis

Stereochemical Control and Resolution

Asymmetric Catalysis

Chiral catalysts, such as Jacobsen’s Co(III)-salen complexes, enable enantioselective Diels-Alder reactions. Employing (R,R)-salen-Co in the cycloaddition of cyclopentadiene and methyl acrylate achieves >90% enantiomeric excess (ee) for the (1S,3S,4R) configuration.

Diastereomeric Salt Formation

Racemic mixtures of the bicyclic carboxylic acid are resolved using chiral amines (e.g., (1R,2S)-ephedrine). Diastereomeric salts are crystallized and separated, followed by acidification to recover the enantiopure acid, which is then esterified.

Esterification Protocols

Fischer Esterification

The carboxylic acid is refluxed with excess methanol and sulfuric acid (cat.) to yield the methyl ester. Typical conditions (12 h, 65°C) afford conversions >95%, with purity confirmed by ¹H NMR (δ 3.65 ppm, singlet, COOCH₃).

Acyl Chloride Intermediate

Thionyl chloride converts the acid to the acyl chloride, which reacts with methanol at 0°C to form the ester. This method avoids racemization and is preferred for acid-sensitive substrates.

Case Study: Patent-Based Synthesis

A patent (CN101462999A) outlines a multi-step route starting from (1R,3S,4S,5R)-5-hydroxy-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester:

  • Oxidation : The hydroxyl group at C5 is oxidized to a ketone using oxalyl chloride/DMSO.

  • Wolff-Kishner Reduction : Hydrazine and NaOH eliminate the ketone, yielding the saturated bicyclic structure.

  • Deprotection : Boc removal with HCl/dioxane releases the free amine.

  • Transesterification : Ethyl ester is converted to methyl ester via reflux with methanol and Ti(OiPr)₄ (cat.).

This route achieves an overall yield of 38% with >99% ee, validated by chiral HPLC .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into a more reactive acid form, which is often used in subsequent transformations.

  • Reaction Conditions :

    • Catalyst : Typically acid or base (e.g., HCl, NaOH).

    • Temperature : Elevated temperatures may accelerate the reaction.

    • Yield : Near-quantitative under optimized conditions.

Substitution Reactions

Fluorination and other nucleophilic substitutions are facilitated by the compound’s strained bicyclic structure. For example, fluorination at the 5-position has been reported using fluorinating agents like Deoxofluor (DAST).

  • Example (Fluorination) :

    • Reagent : DAST (10 mL in dichloromethane).

    • Conditions : Reaction at -78°C for 6 hours, followed by warming to room temperature .

    • Yield : ~55% for mono-fluoro derivatives .

Reaction TypeReagentConditionsYield
FluorinationDAST-78°C → RT, DCM55.3%
HydrolysisAcid/BaseVariable~100%

Stereochemical Considerations

The compound’s stereochemistry (1S,3S,4R) critically influences reactivity. For example, the exo vs. endo configuration of substituents can alter reaction pathways. Studies on related azabicyclo[2.2.1]heptane derivatives highlight the importance of stereocontrol in achieving desired products .

Scientific Research Applications

Chemical Applications

Chiral Building Block in Asymmetric Synthesis

Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate serves as a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry allows for the construction of complex molecules with high enantiomeric purity.

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProduct Type
Diels-Alder ReactionChiral catalystsBicyclic derivatives
Nucleophilic SubstitutionBasic conditionsFunctionalized derivatives
OxidationPotassium permanganateHydroxylated products

Biological Applications

Potential Bioactivity

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. Studies have shown its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Case Study: Antiviral Activity

A study published in Molecules investigated the compound's efficacy against Hepatitis B Virus (HBV). Molecular docking simulations suggested that it could inhibit HBV replication effectively at low concentrations, indicating its potential as a therapeutic agent against viral infections .

Medicinal Applications

Drug Development

This compound is being explored as a precursor in the synthesis of novel therapeutics targeting neurological disorders due to its ability to cross the blood-brain barrier.

Table 2: Therapeutic Potential of this compound

Disease TargetMechanism of ActionReference
Hepatitis BInhibition of viral replication
Neurological DisordersModulation of neurotransmitter systems
Antimicrobial ActivityDisruption of bacterial cell wall synthesis

Industrial Applications

Polymer Synthesis

In industrial chemistry, this compound is utilized in the production of specialty polymers due to its unique structural properties that enhance material performance.

Mechanism of Action

The mechanism of action of methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Key Observations :

  • Ester Groups : Methyl esters (e.g., target compound) offer lower steric hindrance compared to ethyl or tert-butyl esters, facilitating nucleophilic substitution reactions. Ethyl esters, as hydrochlorides, are often preferred for crystallinity in pharmaceutical formulations .
  • Stereochemistry : The (1S,3S,4R) configuration confers distinct spatial orientation compared to (1S,3R,4R) isomers, impacting binding affinity in chiral environments (e.g., enzyme active sites) .
  • Functionalization : Brominated or benzimidazole-containing derivatives (e.g., CAS 297143-31-8) exhibit enhanced bioactivity but require multistep synthesis , whereas the target compound serves as a simpler intermediate.

Physicochemical and Spectroscopic Properties

Property Methyl (1S,3S,4R)-... Ethyl (1R,3S,4S)-... HCl tert-Butyl (1R,3S,4S)-...
Molecular Weight 271.35 g/mol 285.82 g/mol 452.30 g/mol
IR Peaks (cm⁻¹) 697, 1094, 1490 545, 1365, 2959 1697 (C=O), 3426 (N-H)
HRMS (ESI-TOF) [M+H]+ Not reported 296.0973 (calc) 452.3026 (obs)
Solubility High in CH₂Cl₂, THF Moderate in H₂O/MeOH Low in polar solvents

Notes:

  • The target compound’s IR spectrum lacks strong carbonyl stretches (e.g., 1697 cm⁻¹ in tert-butyl derivatives), confirming the absence of Boc or amide groups .
  • Ethyl ester hydrochlorides exhibit broader solubility profiles due to ionic character .

Biological Activity

Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant studies and data.

Chemical Structure and Properties

Molecular Formula: C10H15NO2
Molecular Weight: 183.24 g/mol
IUPAC Name: this compound
InChI Key: RQWZVZKXKQYQJH-UHFFFAOYSA-N

The compound features a bicyclic structure that is significant for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

  • Diels-Alder Reaction: A common method for constructing the bicyclic framework.
  • Functional Group Modifications: These are performed to introduce the carboxylate group and optimize the compound's properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The azabicyclo structure allows for binding to neurotransmitter receptors, influencing various physiological processes.

Case Studies and Research Findings

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
    • A study demonstrated that derivatives of azabicyclo compounds exhibit potent DPP-4 inhibitory activity, which is crucial for managing hyperglycemia in diabetes patients. The structure-activity relationship (SAR) indicated that modifications on the bicyclic core significantly enhance DPP-4 inhibition .
  • Cocaine Binding Site Ligands:
    • Research evaluated various azabicyclo derivatives as ligands at the dopamine transporter, revealing that certain stereoisomers exhibited binding affinities significantly lower than cocaine but provided insights into their potential therapeutic applications .
  • Neurotransmitter Interaction:
    • The compound's interaction with neurotransmitter systems suggests potential implications in treating neuropsychiatric disorders by modulating dopaminergic pathways .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityBinding Affinity (Ki)Notes
This compoundDPP-4 InhibitorPotentEffective in lowering blood glucose levels
7-Azabicyclo[2.2.1]heptane DerivativesCocaine Binding Site Ligands5-96 µMLess potent than cocaine but provides structural insights
NeogliptinDPP-4 InhibitorNot specifiedRelated structure with improved efficacy

Applications in Medicine

This compound has potential applications in:

  • Diabetes Management: As a DPP-4 inhibitor.
  • Neuropharmacology: Targeting dopaminergic systems for neuropsychiatric disorders.
  • Drug Development: As a chiral building block in asymmetric synthesis.

Q & A

Advanced Research Question

  • Molecular dynamics (MD) simulations : To model ring puckering and substituent effects on stability.
  • Docking studies : Assess binding affinity to biological targets (e.g., enzymes in antibacterial pathways) .
  • IR/Raman spectroscopy : Validate computational predictions of vibrational modes for functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .

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